molecular formula C23H19BrN2O5 B11545814 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11545814
M. Wt: 483.3 g/mol
InChI Key: BLFSINIXTAHYFL-AFUMVMLFSA-N
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Description

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of functional groups, including hydroxyl, phenylacetamido, imino, methoxy, and bromobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imine group: This involves the condensation of 2-hydroxy-2-phenylacetamide with an aldehyde or ketone under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Bromination: The bromobenzoate moiety is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-CHLOROBENZOATE
  • 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-FLUOROBENZOATE

Uniqueness

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can also serve as a versatile handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-30-20-13-15(14-25-26-22(28)21(27)16-5-3-2-4-6-16)7-12-19(20)31-23(29)17-8-10-18(24)11-9-17/h2-14,21,27H,1H3,(H,26,28)/b25-14+

InChI Key

BLFSINIXTAHYFL-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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